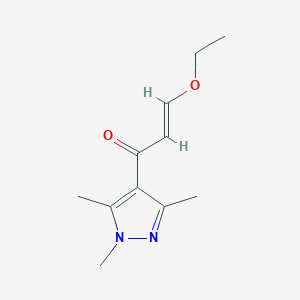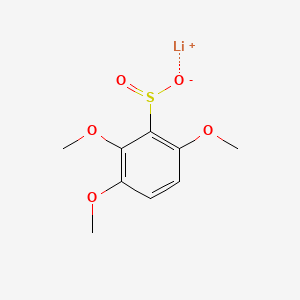
Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate is a chemical compound that combines lithium ions with 2,3,6-trimethoxybenzene-1-sulfinate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate typically involves the reaction of 2,3,6-trimethoxybenzenesulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the product. The final product is often purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various sulfonates, sulfinates, and substituted benzene derivatives.
Scientific Research Applications
Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate include:
- Lithium 2,4,6-trimethoxybenzene-1-sulfinate
- Sodium 2,3,6-trimethoxybenzene-1-sulfinate
- Potassium 2,3,6-trimethoxybenzene-1-sulfinate .
Uniqueness
This compound is unique due to its specific combination of lithium ions and the 2,3,6-trimethoxybenzene-1-sulfinate moietyThe presence of lithium ions can enhance the compound’s reactivity and interaction with biological systems, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C9H11LiO5S |
|---|---|
Molecular Weight |
238.2 g/mol |
IUPAC Name |
lithium;2,3,6-trimethoxybenzenesulfinate |
InChI |
InChI=1S/C9H12O5S.Li/c1-12-6-4-5-7(13-2)9(15(10)11)8(6)14-3;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 |
InChI Key |
IXURAQNHVCEDBA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COC1=C(C(=C(C=C1)OC)S(=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B13493327.png)

![4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13493335.png)
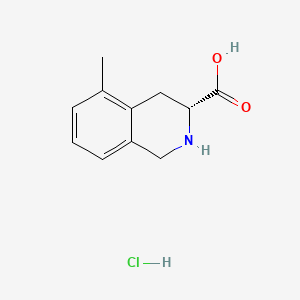

![2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)
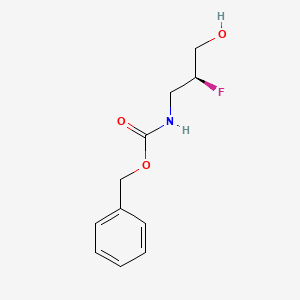
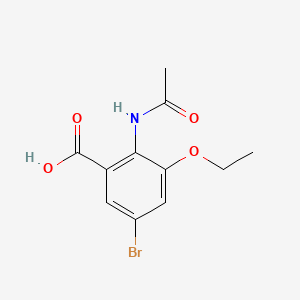
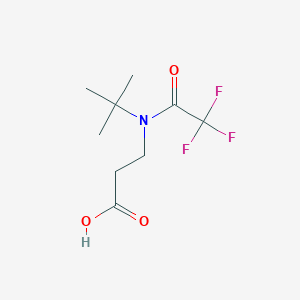
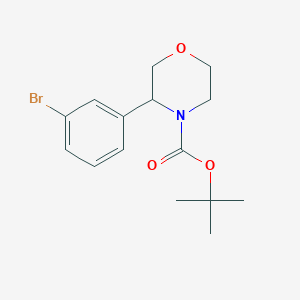
![3-Aminobicyclo[3.3.1]Nonan-9-one](/img/structure/B13493393.png)
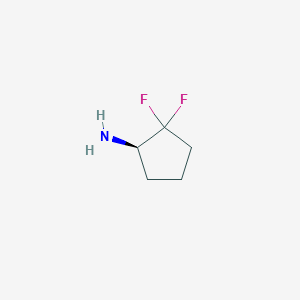
![7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)
